2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline
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Overview
Description
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline is an organic compound that features two indole groups attached to an ethyl chain, which is further connected to an aniline group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the coupling of indole derivatives with aniline under specific reaction conditions. For instance, the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent facilitates the formation of amide bonds between carboxylic acids and amines . This method is advantageous due to its efficiency and the availability of reagents.
Chemical Reactions Analysis
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole rings, which are rich in π-electrons.
Scientific Research Applications
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline involves its interaction with various molecular targets and pathways. The indole rings allow the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline can be compared with other indole derivatives such as:
Tryptamine: Known for its role in neurotransmission and its biological activities.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Properties
CAS No. |
65439-77-2 |
---|---|
Molecular Formula |
C24H21N3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline |
InChI |
InChI=1S/C24H21N3/c25-21-10-4-1-7-16(21)13-19(20-15-26-23-12-6-3-9-18(20)23)24-14-17-8-2-5-11-22(17)27-24/h1-12,14-15,19,26-27H,13,25H2 |
InChI Key |
ITSRCVLINODXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(CC3=CC=CC=C3N)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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